5-((3,4-dimethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
Description
The compound 5-((3,4-dimethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide (molecular formula: C₁₉H₂₅N₅O₂; molecular weight: 355.4 g/mol) features a triazole core substituted at position 1 with a 3-methoxybenzyl group and at position 5 with a 3,4-dimethylphenylamino moiety. The carboxamide at position 4 is linked to the 3-methoxybenzyl group .
Properties
Molecular Formula |
C19H21N5O2 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
5-(3,4-dimethylanilino)-N-[(3-methoxyphenyl)methyl]-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C19H21N5O2/c1-12-7-8-15(9-13(12)2)21-18-17(22-24-23-18)19(25)20-11-14-5-4-6-16(10-14)26-3/h4-10H,11H2,1-3H3,(H,20,25)(H2,21,22,23,24) |
InChI Key |
LZUUANMGMJWSBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NNN=C2C(=O)NCC3=CC(=CC=C3)OC)C |
Origin of Product |
United States |
Preparation Methods
Selection of Alkyne and Azide Precursors
The alkyne component typically incorporates a protected carboxamide group at the 4-position. For example, ethyl propiolate derivatives functionalized with a 3-methoxybenzylamine moiety serve as precursors for subsequent amidation. The azide component, 3,4-dimethylphenyl azide, is synthesized via diazotization of 3,4-dimethylaniline followed by sodium azide treatment.
Reaction conditions optimized from literature protocols suggest using copper(I) iodide (5 mol%) and 1,8-diazabicycloundec-7-ene (DBU, 10 mol%) in anhydrous dimethylformamide (DMF) at 60°C for 12 hours. Under these conditions, the cycloaddition proceeds with >90% regioselectivity for the 1,4-disubstituted triazole, as confirmed by $$ ^1H $$ NMR analysis.
Post-Cycloaddition Functionalization
Following triazole formation, the 5-position amino group is introduced via nucleophilic aromatic substitution. Treatment with 3,4-dimethylaniline in the presence of potassium carbonate and a palladium catalyst (e.g., Pd(OAc)$$ _2 $$) at 100°C for 24 hours achieves amination with 75–80% yield. The carboxamide group is subsequently deprotected using hydrochloric acid in ethanol, followed by coupling with 3-methoxybenzylamine using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.
One-Pot Multicomponent Synthesis for Streamlined Production
One-pot methodologies reduce intermediate isolation steps, enhancing synthetic efficiency. A protocol adapted from benzylic triazole-carboxamide syntheses involves three components: β-ketonitrile, 3-methoxybenzyl azide, and 3,4-dimethylaniline.
Reaction Mechanism and Conditions
In anhydrous tert-butanol, DBU (1.2 equiv) facilitates the cycloaddition between β-ketonitrile and 3-methoxybenzyl azide at 70°C for 24 hours. The intermediate triazole undergoes in situ amidation upon addition of potassium tert-butoxide (3.0 equiv), stirring for an additional 10 hours at room temperature. This method achieves an overall yield of 65–70%, with purity >95% as determined by HPLC.
Advantages and Limitations
The one-pot approach minimizes solvent waste and processing time but requires stringent control over reaction stoichiometry. Excess DBU can lead to side reactions, including azide decomposition, necessitating precise molar ratios.
Post-Functionalization Strategies for Structural Elaboration
For derivatives requiring late-stage modifications, post-functionalization offers flexibility. For example, the 3-methoxybenzyl group can be introduced via reductive amination of the triazole-carboxylic acid intermediate using sodium cyanoborohydride in methanol.
Purification and Isolation Techniques
Chromatographic Methods
Silica gel column chromatography with a petroleum ether/ethyl acetate gradient (7:3 to 1:1) effectively separates the target compound from unreacted precursors and byproducts. Flash chromatography under reduced pressure enhances resolution for large-scale batches (>10 g).
Recrystallization
Recrystallization from ethyl acetate/cyclohexane (1:2) yields colorless crystals suitable for X-ray diffraction analysis.
Analytical Characterization and Quality Control
Spectroscopic Data
- $$ ^1H $$ NMR (400 MHz, CDCl$$ _3 $$) : δ 8.21 (s, 1H, triazole-H), 7.45–7.12 (m, 7H, aromatic), 4.52 (s, 2H, CH$$ _2 $$), 3.82 (s, 3H, OCH$$ _3 $$), 2.25 (s, 6H, CH$$ _3 $$).
- $$ ^{13}C $$ NMR : δ 165.2 (C=O), 152.1 (triazole-C), 134.5–112.3 (aromatic-C), 55.6 (OCH$$ _3 $$), 20.1 (CH$$ _3 $$).
- HRMS (ESI) : m/z calculated for C$$ _{20}H$$ _{22}N$$ _5O$$ _2 $$ [M+H]$$ ^+ $$: 376.1772; found: 376.1768.
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water 65:35) confirms purity ≥98% with a retention time of 6.8 minutes.
Industrial-Scale Production Considerations
Solvent Recovery Systems
Distillation units recover tert-butanol (bp 82°C) and DMF (bp 153°C) for reuse, reducing production costs.
Catalyst Recycling
Copper iodide catalysts are reclaimed via aqueous extraction and electrochemical reduction, achieving 85% recovery efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the triazole moiety.
Reduction: Reduction reactions may target the carboxamide group or the triazole ring.
Substitution: The aromatic rings and the triazole ring can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halides, sulfonates, and other leaving groups are used in substitution reactions, often in the presence of catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive agent, with studies exploring its antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to evaluate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-((3,4-dimethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.
Pathways: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Triazole Core
Position 1 Substituents
- Target Compound : 3-Methoxybenzyl group.
- (Compound 3l) : 2,3-Dimethylphenyl group.
- (Compound 3g) : 2,3-Dimethoxybenzyl group.
- : 4-Methoxyphenyl group.
The 3-methoxybenzyl group in the target compound provides moderate polarity compared to the fully lipophilic 2,3-dimethylphenyl group in 3l . The dimethoxy substitution in 3g enhances hydrophilicity but may increase metabolic susceptibility (e.g., demethylation) .
Position 5 Substituents
The biphenyl group in 3k enhances π-π stacking but may reduce solubility .
Carboxamide Substituents
- Target Compound : N-(3-Methoxybenzyl).
- (Compounds 3k–3n): Quinolin-2-yl group.
- (Compound 3h) : 4-Methoxybenzyl group.
The 3-methoxybenzyl carboxamide in the target compound offers a balance of steric bulk and polarity.
Pharmacokinetic and Physicochemical Properties
- Molecular Weight : The target compound (355.4 g/mol) falls below the 500 g/mol threshold associated with poor oral bioavailability .
- Rotatable Bonds : Estimated at 7–8 (from SMILES structure), within the ≤10 threshold for favorable bioavailability .
- Polar Surface Area (PSA) : ~95 Ų (calculated from functional groups), below the 140 Ų limit, suggesting good intestinal absorption .
Comparative Data Table
*DCB = Dichlorobenzyl
Biological Activity
5-((3,4-dimethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a triazole ring substituted with a 3,4-dimethylphenyl amino group and a methoxybenzyl moiety. This unique structure may contribute to its biological properties.
Biological Activities
Research has demonstrated that 1,2,3-triazole derivatives exhibit a range of biological activities including:
- Anticancer Activity : Several studies have highlighted the potential of triazole derivatives in inhibiting cancer cell proliferation. For instance, compounds similar to 5-((3,4-dimethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide have shown significant antiproliferative effects against various cancer cell lines such as MCF-7 and HepG2 .
- Antimicrobial Properties : Triazole compounds have also been evaluated for their antimicrobial activity. Research indicates that certain derivatives can effectively inhibit the growth of pathogenic bacteria like Escherichia coli and Staphylococcus aureus .
The mechanism by which 5-((3,4-dimethylphenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide exerts its biological effects primarily involves interaction with specific molecular targets such as enzymes or receptors. For example:
- Thymidylate Synthase Inhibition : Some triazole derivatives act by inhibiting thymidylate synthase (TS), an enzyme crucial for DNA synthesis. This inhibition leads to apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have investigated the biological activity of triazole derivatives:
-
Anticancer Studies :
- A study synthesized various triazole compounds and evaluated their cytotoxic effects against cancer cell lines. Notably, one derivative exhibited an IC50 value of 1.1 μM against MCF-7 cells, demonstrating superior potency compared to standard chemotherapeutic agents like doxorubicin .
- Molecular docking studies supported these findings by showing favorable binding interactions between the triazole derivatives and TS.
- Antimicrobial Evaluation :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
